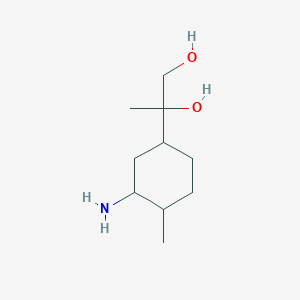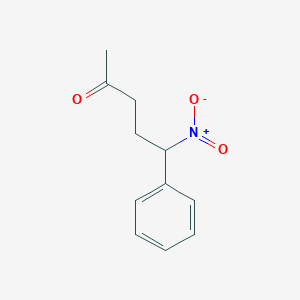
5-Nitro-5-phenylpentan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-5-phenylpentan-2-one: is an organic compound characterized by a nitro group (-NO2) and a phenyl group attached to a pentanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-5-phenylpentan-2-one typically involves the nitration of 5-phenylpentan-2-one. This can be achieved by reacting 5-phenylpentan-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Nitro-5-phenylpentan-2-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like sodium methoxide (NaOCH3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, sodium methoxide (NaOCH3)
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Amino derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 5-Nitro-5-phenylpentan-2-one is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro compounds. Its reactivity with biological molecules makes it useful in understanding biochemical pathways.
Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its derivatives may possess biological activity, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Nitro-5-phenylpentan-2-one involves its interaction with molecular targets through its nitro and phenyl groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biochemical pathways and affect cellular functions.
Comparison with Similar Compounds
5-Phenylpentan-2-one: Lacks the nitro group, making it less reactive in redox reactions.
5-Nitro-2-pentanone: Similar structure but without the phenyl group, affecting its reactivity and applications.
5-Nitro-5-methylpentan-2-one: Contains a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness: 5-Nitro-5-phenylpentan-2-one is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields.
Properties
CAS No. |
89861-56-3 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-nitro-5-phenylpentan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-9(13)7-8-11(12(14)15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
QXDZWVLJBKRULF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
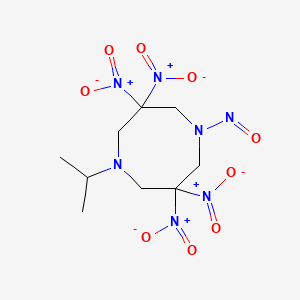

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
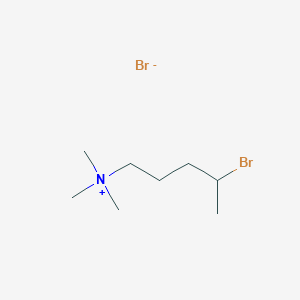
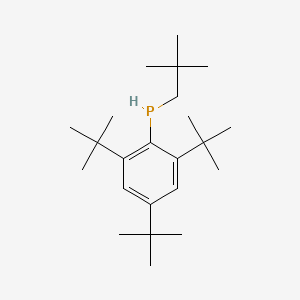

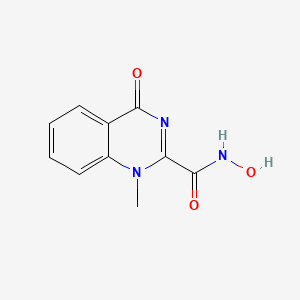
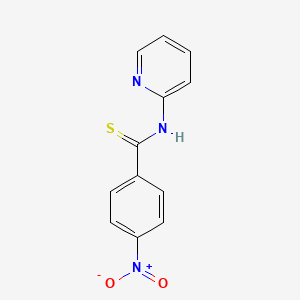
![3-[(E)-(carbamoylhydrazinylidene)methyl]-4-hydroxy-5-iodobenzoic acid](/img/structure/B14380677.png)
![Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate](/img/structure/B14380682.png)
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)

